molecular formula C17H20N4O B2478219 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-23-3

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2478219
CAS No.: 950415-23-3
M. Wt: 296.374
InChI Key: YETGSEZHBWNRNQ-UHFFFAOYSA-N
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Description

“2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry . They have been the subject of numerous studies due to their potential pharmacological effects .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis often involves the condensation of active proton compounds with 3-aminopyrazoles .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They can undergo various transformations that improve their structural diversity . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .

Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

One significant area of application for derivatives of 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is as human A3 adenosine receptor antagonists. These compounds have shown low nanomolar affinity and high selectivity toward the A3 adenosine receptor. Such antagonists are valuable for their potential therapeutic effects, including the mitigation of oxaliplatin-induced apoptosis in rat astrocyte cell cultures, which serves as an in vitro model of neurotoxicity. The introduction of acyl groups to the 7-amino group enhances the efficacy and selectivity of these molecules for binding to the human A3 adenosine receptor, highlighting their potential in neuroprotection and possibly other therapeutic applications related to adenosine receptor modulation (Squarcialupi et al., 2013).

Crystal Structure and Anticancer Activity

Another study on a structurally related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reported its synthesis and confirmed its structure through various analytical techniques. This compound exhibited moderate anticancer activity, suggesting that modifications of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold could lead to potential anticancer agents (Lu Jiu-fu et al., 2015).

Building Blocks for Antitumor and Antimicrobial Activities

Derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have also been explored as building blocks for the synthesis of compounds with antitumor and antimicrobial activities. These studies emphasize the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry, allowing for the creation of molecules with targeted biological activities by modifying substituents at various positions on the core structure (Riyadh, 2011).

Fluorescent Probes for Biological Detection

The synthesis of 3-formylpyrazolo[1,5- a]pyrimidines has paved the way for developing novel functional fluorophores. These compounds have significant fluorescence properties, making them suitable for use as fluorescent probes in biological and environmental detection. The study underscores the potential of pyrazolo[1,5- a]pyrimidine derivatives in creating high-performance fluorescent markers, which could have applications in biochemical research and diagnostics (Castillo et al., 2018).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry, and their potential applications are still being explored. The future directions in this field could involve the development of new synthesis pathways and the exploration of their potential pharmacological effects .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGSEZHBWNRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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